

# An In-depth Technical Guide to 2,6-Difluoronicotinaldehyde: Structure and Synthesis

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## Compound of Interest

Compound Name: 2,6-Difluoronicotinaldehyde

Cat. No.: B141074

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## Executive Summary

**2,6-Difluoronicotinaldehyde** is a key fluorinated pyridine-based building block essential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two fluorine atoms on the pyridine ring imparts unique electronic properties, enhances metabolic stability, and modulates the binding affinity of derivative compounds, making it a valuable intermediate for the synthesis of complex molecular targets. This technical guide provides a comprehensive overview of its chemical structure and details the primary synthetic pathways, including precursor synthesis and the final formylation step. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its practical application in a laboratory setting.

## Chemical Structure and Properties

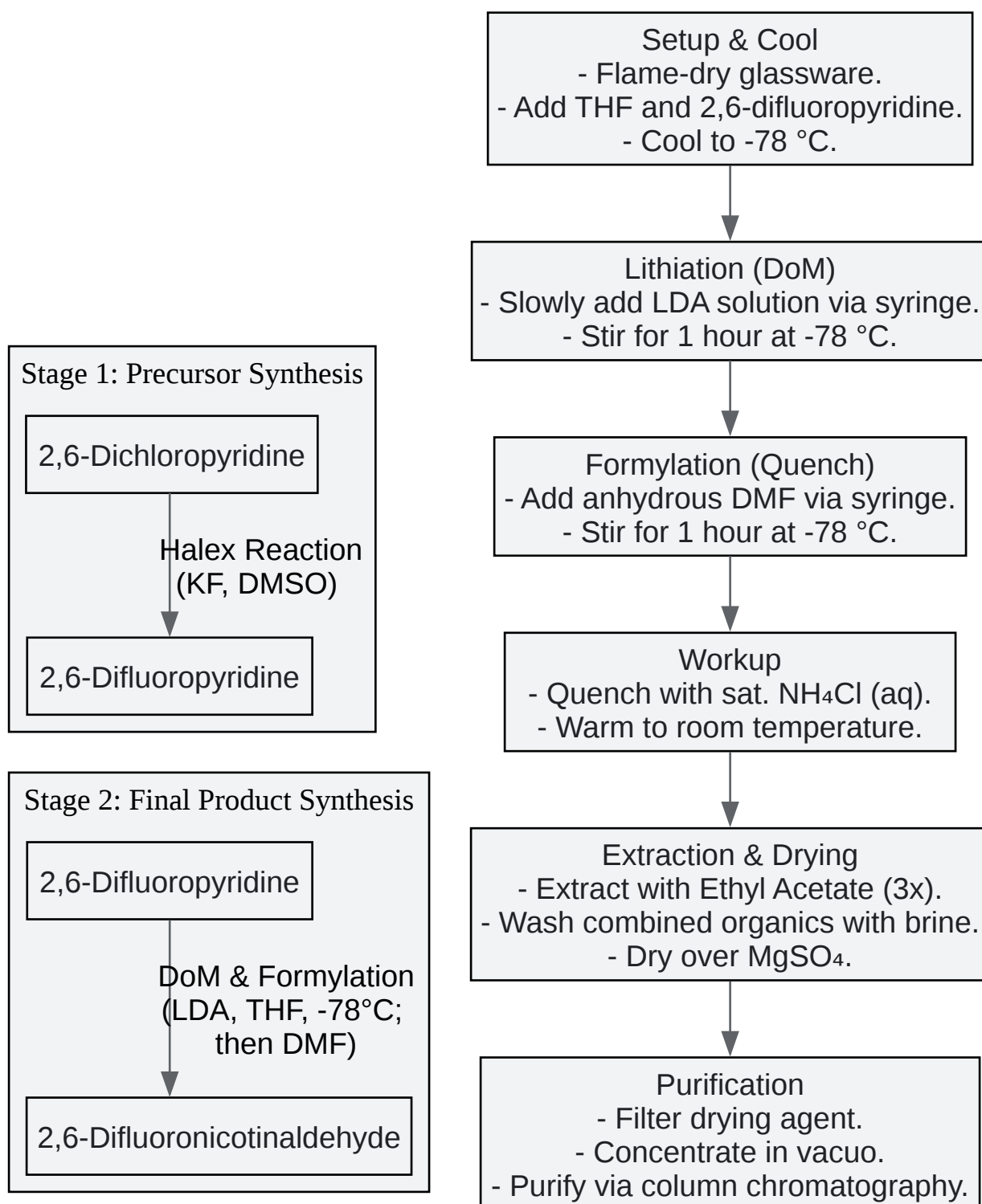
**2,6-Difluoronicotinaldehyde** is a pyridine derivative substituted with two fluorine atoms at positions 2 and 6, and an aldehyde group at position 3. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the pyridine ring and the aldehyde functionality.

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	2,6-difluoropyridine-3-carbaldehyde
Synonyms	2,6-Difluoronicotinaldehyde
CAS Number	155601-65-3
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO
Molecular Weight	143.09 g/mol
SMILES	<chem>O=CC1=C(F)N=C(F)C=C1</chem>
InChI Key	ZYCCUPSLEFLBNR-UHFFFAOYSA-N

## Synthetic Pathways

The most effective and widely documented synthesis of **2,6-Difluoronicotinaldehyde** is a two-stage process. The first stage involves the synthesis of the key precursor, 2,6-difluoropyridine, via a halogen exchange (Halex) reaction. The second stage utilizes a Directed ortho-Metalation (DoM) strategy to selectively introduce the aldehyde group at the 3-position.



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